![molecular formula C9H11N3 B170024 N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 131084-54-3](/img/structure/B170024.png)
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine
Overview
Description
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused to a pyridine ring, with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent intramolecular cyclization . Another approach involves the use of cyclopentylamine, DIPEA, and other reagents under specific conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as oxone in DMF.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxone in DMF: Used for oxidation reactions.
Cyclopentylamine, DIPEA, EtOAc: Used in the synthesis of pyrrolo derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups.
Scientific Research Applications
Drug Discovery
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine serves as a valuable building block in the synthesis of complex heterocyclic compounds that have shown promise in drug discovery. Its derivatives have been investigated for their potential as fibroblast growth factor receptor (FGFR) inhibitors, which play a crucial role in tumorigenesis. For instance, certain derivatives exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3, making them candidates for cancer therapy .
Anticancer Activity
Research indicates that compounds derived from this compound can inhibit cancer cell proliferation. For example, one study demonstrated that specific derivatives could induce apoptosis in breast cancer cells while exhibiting limited toxicity toward non-cancerous cells . This selectivity is critical for the development of effective cancer treatments.
Antimycobacterial Activity
Pyrrolo[3,4-c]pyridine derivatives related to this compound have shown antimicrobial properties against Mycobacterium tuberculosis (Mtb). These compounds were tested for their minimum inhibitory concentration (MIC), revealing significant activity that could lead to new treatments for tuberculosis .
Synthesis of Complex Compounds
The compound is utilized in synthetic chemistry as a precursor for various heterocycles. Its ability to participate in nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing the library of compounds available for biological testing .
Reaction Mechanisms
This compound can undergo oxidation reactions using reagents like oxone in DMF, leading to the formation of oxidized derivatives that may possess different biological activities . The compound's reactivity profile makes it an attractive candidate for further chemical modifications.
Material Science
The unique electronic properties of this compound suggest potential applications in material science. Its derivatives can be engineered for specific electronic or optical properties suitable for use in organic electronics or photonic devices .
Summary Table: Applications of this compound
Application Area | Specific Uses | Key Findings/Notes |
---|---|---|
Drug Discovery | FGFR inhibitors | Potent against FGFRs with activity against cancer cells |
Anticancer Activity | Induces apoptosis in breast cancer cells | Selective toxicity towards cancer cells |
Antimycobacterial | Potential treatment for tuberculosis | Significant MIC values indicating strong activity |
Synthetic Chemistry | Building block for heterocycles | Versatile reactivity allows diverse functionalization |
Material Science | Electronic and optical materials | Unique properties suitable for advanced applications |
Mechanism of Action
The mechanism of action of N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in various types of tumors . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit similar biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their inhibitory activity against FGFRs.
Uniqueness: N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine is unique due to its specific substitution pattern and the presence of two methyl groups on the nitrogen atom. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, along with a comparison to similar compounds.
Chemical Structure and Properties
This compound belongs to the pyrrolopyridine class of heterocyclic compounds. Its structure features a pyrrole ring fused to a pyridine nucleus, which is known for conferring various biological activities. The presence of two methyl groups on the nitrogen atom enhances its reactivity and specificity towards biological targets .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors involved in critical cellular pathways. Notably, this compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various types of tumors . The inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antitumor Activity : Preliminary studies indicate that this compound may act as an antitumor agent by affecting cellular pathways related to proliferation and apoptosis .
- Neurological Disorders : Due to its structural similarities with other biologically active compounds, it is being explored for potential applications in treating neurological disorders .
- Antibacterial Properties : Some derivatives within the pyrrolopyridine class have demonstrated antibacterial activity against various pathogens .
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the pharmacological profile of this compound. Below are summarized findings from recent research:
Table 1: Summary of Biological Activities
Case Study: FGFR Inhibition
A notable study evaluated the efficacy of this compound derivatives as FGFR inhibitors. The study reported IC50 values ranging from 7 nM to 712 nM against different FGFR isoforms. This indicates a promising therapeutic potential for targeting FGFR-related pathways in cancer treatment .
Comparison with Similar Compounds
This compound shares structural characteristics with other heterocyclic compounds that exhibit similar biological activities. A comparison with pyrrolopyrazine derivatives reveals that while both classes can inhibit FGFRs, the unique substitution pattern in this compound may enhance its selectivity and efficacy .
Table 2: Comparison with Related Compounds
Compound | Activity Type | IC50/Other Metrics |
---|---|---|
This compound | FGFR Inhibitor | 7 - 712 nM |
1H-Pyrrolo[2,3-b]pyridine derivatives | FGFR Inhibitor | Varies |
Pyrrolopyrazine derivatives | Antitumor | Varies |
Properties
IUPAC Name |
N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12(2)9-4-3-7-8(11-9)5-6-10-7/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXUDUUPOZHIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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